2-(3,4-Dimethoxybenzoyl)furan

Übersicht

Beschreibung

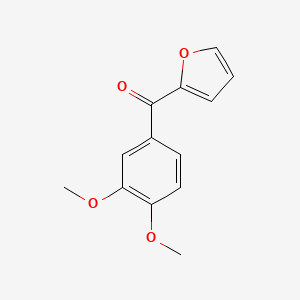

2-(3,4-Dimethoxybenzoyl)furan is an organic compound belonging to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 3,4-dimethoxybenzoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxybenzoyl)furan typically involves the acylation of furan with 3,4-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

Furan+3,4-Dimethoxybenzoyl chlorideAlCl3this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the furan ring or the benzoyl group can be further functionalized using various electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes

Reduction: Alcohols, alkanes

Substitution: Halogenated, nitrated, or sulfonated derivatives

Wissenschaftliche Forschungsanwendungen

2-(3,4-Dimethoxybenzoyl)furan has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its use in developing new therapeutic agents.

Medicine: Due to its potential biological activities, this compound is being investigated for its role in drug discovery and development.

Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(3,4-Dimethoxybenzoyl)furan and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, disrupting essential metabolic pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

- 2-(2,4-Dimethoxybenzoyl)furan

- 2-(3,4-Dimethoxyphenyl)furan

- 2-(3,4-Dimethoxybenzyl)furan

Comparison: 2-(3,4-Dimethoxybenzoyl)furan is unique due to the presence of both the furan ring and the 3,4-dimethoxybenzoyl group. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the 3,4-dimethoxy substitution pattern on the benzoyl group can influence the compound’s reactivity and biological activity, making it a valuable scaffold for drug development and organic synthesis.

Biologische Aktivität

2-(3,4-Dimethoxybenzoyl)furan is an organic compound that features a furan ring and a 3,4-dimethoxybenzoyl group. Its unique structure contributes to its potential applications in medicinal chemistry. This article reviews the biological activities of this compound, focusing on its therapeutic potential, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a furan moiety, which is a five-membered aromatic ring containing oxygen, and a benzoyl group substituted with two methoxy groups at the 3 and 4 positions. This configuration enhances its chemical reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 232.22 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. Derivatives containing furan rings have been studied for their effectiveness against various pathogens such as Escherichia coli and Staphylococcus aureus . The specific antibacterial activity of this compound requires further exploration to establish its therapeutic applications.

Anticancer Potential

Studies on structurally related compounds suggest that they may possess anticancer properties. For instance, benzofuran derivatives have shown promising antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines . The mechanism often involves the inhibition of tubulin polymerization, which is critical for cancer cell division.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that it may modulate enzyme activity or receptor binding, which could lead to various pharmacological effects .

Case Studies and Research Findings

- Antiproliferative Activity : A study evaluated the antiproliferative effects of benzofuran derivatives, revealing a correlation between structural modifications and enhanced activity against cancer cell lines. Compounds with methoxy substitutions showed improved inhibition of colchicine binding to tubulin .

- Cytoprotective Effects : Another investigation demonstrated that related compounds could protect cellular DNA and mitochondria from damage induced by carcinogens. For example, N-(2-(3,5-dimethoxystyryl)phenyl)furan-2-carboxamide exhibited protective effects in human colon fibroblast cells .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3,4-Dimethoxyphenyl)-3-(5-furyl)-urea | Urea linkage instead of benzoyl group | Potential anticancer agent |

| Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate | Contains a carboxylate group | Varying solubility and reactivity |

| 1-(3,4-Dimethoxyphenyl)-3-(5-thiophen-2-yl)-urea | Substituted thiophene ring | Different electronic properties |

Eigenschaften

IUPAC Name |

(3,4-dimethoxyphenyl)-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-15-10-6-5-9(8-12(10)16-2)13(14)11-4-3-7-17-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJQJHJSIZVERE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=CO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.